molecular formula C17H13N3O3S2 B2999393 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034333-22-5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2999393
CAS No.: 2034333-22-5
M. Wt: 371.43
InChI Key: XBXZHDVSUNLGAC-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzo[c][1,2,5]thiadiazole core, a bicyclic heteroaromatic system containing sulfur and nitrogen atoms. This core is substituted at the 5-position with a carboxamide group, which is further linked to a hydroxyethyl bridge bearing furan-2-yl and thiophen-2-yl moieties (Figure 1).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-16(11-5-6-12-13(9-11)20-25-19-12)18-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXZHDVSUNLGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. As mentioned earlier, thiophene derivatives can have various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects. The specific molecular and cellular effects of this compound would need further investigation.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, thiophene rings, and a benzamide moiety, contribute to its diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Thiophene Rings : Known for their electron-rich nature, which enhances biological activity.
  • Benzamide Moiety : Often associated with various pharmacological effects.

These structural elements allow the compound to interact with biological targets effectively.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29). The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Properties :
    • Similar compounds in the thiadiazole class have shown significant antibacterial and antifungal activities. The incorporation of sulfur and nitrogen atoms enhances the interaction with microbial targets .
  • Anti-inflammatory Effects :
    • Compounds with thiadiazole structures are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
  • Neuroprotective Potential :
    • Some derivatives exhibit activity as AMPA receptor modulators, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsMechanism of Action
AnticancerA549, T47D, HT-29Inhibition of tubulin polymerization
AntimicrobialS. aureus, E. coliDisruption of microbial cell wall
Anti-inflammatoryVariousInhibition of cytokines
NeuroprotectiveAMPA receptor modulationInteraction with receptor subunits

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition :
    • The compound may inhibit enzymes involved in cancer cell proliferation and inflammation by forming hydrogen bonds or π–π interactions with active sites.
  • Receptor Modulation :
    • Its interaction with AMPA receptors suggests a mechanism that could enhance or inhibit neurotransmitter activity, providing insights into neuroprotective strategies .
  • Cell Cycle Disruption :
    • By interfering with tubulin dynamics, the compound promotes apoptosis in cancer cells by disrupting normal cell cycle progression .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural motifs exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics . This suggests that structural modifications could enhance antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the target compound with structurally or functionally related molecules, emphasizing key differences in structure, synthesis, and bioactivity.

Structural Analogues with Benzo[c][1,2,5]thiadiazole Core

Compound A : N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS: 1796990-85-6)

  • Molecular Formula : C₁₆H₁₄F₃N₅OS vs. C₁₉H₁₅N₃O₃S₂ (target).
  • Key Differences :
    • Substituents : Compound A replaces the target’s hydroxyethyl-furan/thiophene group with a pyrazole-ethyl moiety containing cyclopropyl and trifluoromethyl groups.
    • Bioactivity : While the target’s activity is undocumented, pyrazole derivatives are often associated with kinase inhibition or anti-inflammatory effects.
  • Synthesis : Likely synthesized via amide coupling (e.g., HATU-mediated), analogous to nitrothiophene carboxamides in .

Thiadiazole-Containing Carboxamides

Compound B : N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ()

  • Structure: A non-fused 1,3,4-thiadiazole ring with a carboxamide group.
  • Bioactivity : Exhibited 50–70% inhibition at 50 µg/mL in preliminary assays, though specific targets are unspecified .
  • Synthesis : Prepared via cyclization of thioamide hydrazines, differing from the target’s likely coupling-based route .

Compound C : N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

  • Structure : Nitrothiophene-carboxamide linked to a thiazole ring.

Heterocyclic Hybrid Molecules

Compound D: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ()

  • Structure : Combines benzimidazole, triazole, and thiazole moieties.
  • Bioactivity : Docking studies suggest binding to enzymatic active sites (e.g., α-glucosidase), though experimental validation is lacking .
  • Synthesis : Click chemistry (CuAAC) for triazole formation, contrasting with the target’s probable amide coupling .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Synthesis Method Reference
Target Compound Benzo[c][1,2,5]thiadiazole Hydroxyethyl-furan/thiophene Unknown Likely HATU-mediated
Compound A (CAS 1796990-85-6) Benzo[c][1,2,5]thiadiazole Pyrazole-ethyl-CF₃/cyclopropyl Undocumented Amide coupling
Compound B () 1,3,4-Thiadiazole Phenyl, thioxo 50–70% inhibition at 50 µg/mL Cyclization of thioamides
Compound C () Nitrothiophene Thiazole-methyl/phenyl Antibacterial HATU-mediated coupling

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₁₅N₃O₃S₂ 413.47 Carboxamide, hydroxyethyl
Compound A C₁₆H₁₄F₃N₅OS 381.40 Carboxamide, pyrazole
Compound C C₁₅H₁₁N₃O₃S₂ 345.40 Nitrothiophene, thiazole

Key Research Findings and Trends

  • Structural-Activity Relationships (SAR): The benzo[c]thiadiazole core (target and Compound A) may enhance π-π stacking in biological targets compared to monocyclic thiadiazoles . Nitro groups (Compound C) and electron-withdrawing substituents (e.g., CF₃ in Compound A) improve antibacterial or enzyme-inhibitory activity . Hydroxyethyl-heterocycle bridges (target) could influence solubility and binding kinetics but require empirical validation.
  • Synthesis Strategies :

    • Amide coupling (HATU, EDC) is widely used for carboxamide derivatives (Compounds A, C) .
    • Cyclization reactions dominate 1,3,4-thiadiazole synthesis (Compounds B, ) .
  • Bioactivity Gaps :

    • The target compound’s biological profile remains uncharacterized, unlike its nitrothiophene (antibacterial) and pyrazole (kinase inhibition) analogues .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of furan-2-yl and thiophen-2-yl precursors with a hydroxyethyl backbone under reflux in acetonitrile or ethanol, catalyzed by triethylamine .
  • Step 2 : Cyclization of intermediates using iodine and triethylamine in DMF to form the benzo[c][1,2,5]thiadiazole core .
  • Step 3 : Final carboxamide formation via coupling with activated esters or chloroformate derivatives under Schlenk conditions .
  • Key Characterization : Monitor reactions via TLC (silica gel F254 plates), and confirm purity using NMR (DMSO-d6) and elemental analysis .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • 1H/13C NMR : Analyze chemical shifts for furan (δ ~6.3–7.4 ppm), thiophene (δ ~7.0–7.5 ppm), and hydroxyethyl protons (δ ~3.5–4.5 ppm). Carboxamide NH signals appear at δ ~10–11 ppm .
  • FT-IR : Confirm C=O (amide I band ~1670–1700 cm⁻¹), OH (broad ~3200–3400 cm⁻¹), and thiadiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content with ≤0.4% deviation from theoretical values .

Q. What preliminary biological screening methods are recommended?

  • Methodology :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare against controls like cisplatin .
  • Antimicrobial Testing : Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting zone-of-inhibition diameters .
  • Antioxidant Potential : Assess DPPH radical scavenging activity at 517 nm, with IC50 values relative to ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodology :

  • Substituent Variation : Replace furan/thiophene with pyridine or triazole rings to modulate electron density and steric effects .
  • Hydroxyethyl Modification : Introduce fluorinated or methylated analogs to enhance metabolic stability .
  • Thiadiazole Core : Compare benzo[c][1,2,5]thiadiazole with [1,2,4]- or [1,3,4]-isomers to evaluate ring size impact on bioactivity .

Q. What mechanistic insights exist for its anticancer activity?

  • Methodology :

  • Apoptosis Induction : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • ROS Generation : Measure intracellular ROS levels using DCFH-DA fluorescence in treated vs. untreated cells .
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR) or DNA topoisomerases .

Q. How can synthetic byproducts or impurities be analyzed?

  • Methodology :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities. Confirm structures via high-resolution MS .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., trichloroethyl derivatives) to identify stereochemical byproducts .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodology :

  • pH-Dependent Studies : Re-evaluate antimicrobial activity at pH 5.0–7.4, as thiadiazole derivatives may show variable protonation states .
  • Cell Line Authentication : Confirm genetic stability of cancer cell lines via STR profiling to avoid false negatives .
  • Dose-Response Repetition : Perform triplicate assays with independent synthetic batches to rule out batch-specific anomalies .

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